Bienvenue dans la boutique en ligne BenchChem!

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate

Regioisomeric selectivity Molecular docking Structure-activity relationship

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate (CAS 539807-25-5) is a synthetic diphenylcarbamate derivative with the IUPAC name [3-(morpholine-4-carbonylamino)phenyl] N,N-diphenylcarbamate, molecular formula C24H23N3O4, and molecular weight 417.465 g/mol. The compound is listed on the ECHA Substance Infocard for regulatory compliance reference, indicating its status within the European chemical inventory framework.

Molecular Formula C24H23N3O4
Molecular Weight 417.465
CAS No. 539807-25-5
Cat. No. B2565660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate
CAS539807-25-5
Molecular FormulaC24H23N3O4
Molecular Weight417.465
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=CC(=CC=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23N3O4/c28-23(26-14-16-30-17-15-26)25-19-8-7-13-22(18-19)31-24(29)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,18H,14-17H2,(H,25,28)
InChIKeyMIEMIBBLVPODGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate – Structural and Regulatory Profile for Informed Sourcing Decisions


3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate (CAS 539807-25-5) is a synthetic diphenylcarbamate derivative with the IUPAC name [3-(morpholine-4-carbonylamino)phenyl] N,N-diphenylcarbamate, molecular formula C24H23N3O4, and molecular weight 417.465 g/mol [1]. The compound is listed on the ECHA Substance Infocard for regulatory compliance reference, indicating its status within the European chemical inventory framework [2]. It is primarily utilised as a research chemical or synthetic building block, with documented application as a reagent in organic synthesis and as a structural intermediate for generating more complex molecular architectures [1].

Why Generic Substitution Is Not Advisable for 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate in Research Procurement


Although multiple diphenylcarbamate and morpholine-carboxamide derivatives exist within the same chemical space, simply interchanging them can lead to divergent biological outcomes and synthetic suitability. The regioisomeric position of the morpholine-4-carboxamido group on the phenyl ring – ortho (2-position), meta (3-position), or para (4-position) – is well-established in medicinal chemistry as a critical determinant of binding pocket complementarity, pharmacokinetic profile, and off-target activity [1]. Furthermore, the diphenylcarbamate moiety itself is a recognised pharmacophore for serine hydrolase inhibition and prostacyclin (IP) receptor agonism, and modifications to the N,N-diaryl substitution pattern profoundly alter potency and selectivity profiles across different enzyme targets [2]. The specific combination of a meta-substituted morpholine-4-carboxamido-phenyl scaffold with a diphenylcarbamate ester generates a unique spatial and electronic architecture that cannot be replicated by close analogs unless explicitly validated through comparative experimental data.

Quantitative Comparative Evidence for Differentiating 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate from Structural Analogs


Regioisomeric Differentiation: Meta vs. Para Morpholine-4-Carboxamido Substitution Alters Molecular Geometry and Predicted Binding Properties

The target compound bears the morpholine-4-carboxamido group at the meta (3-) position of the phenyl ring, whereas the commercially available analog [4-(morpholine-4-carbonylamino)phenyl] N,N-diphenylcarbamate (same MW 417.5 g/mol, C24H23N3O4) carries the substituent at the para (4-) position . In carbamate-based cholinesterase inhibitor series, the position of substituents on the central phenyl ring has been shown to alter IC50 values by factors exceeding 10-fold; for example, in the diphenylcarbamate class reported by Kratky et al. (2016), 2-(phenylcarbamoyl)phenyl diphenylcarbamate yielded a BChE IC50 of 1.60 µM, whereas other positional isomers and substitution patterns within the same series exhibited IC50 values ranging as high as 311.0 µM, representing an approximately 194-fold difference in potency [1]. This establishes that positional isomerism alone can produce order-of-magnitude differences in target engagement. No direct head-to-head experimental comparison between the 3-morpholine-4-carboxamido and 4-morpholine-4-carboxamido isomers has been published, and this evidence is therefore classified as a class-level inference from the diphenylcarbamate chemotype.

Regioisomeric selectivity Molecular docking Structure-activity relationship

Differentiation from Unsubstituted Phenyl Diphenylcarbamate by Introduction of the Morpholine-4-Carboxamido Hydrogen-Bond Donor/Acceptor Motif

The unsubstituted parent compound phenyl diphenylcarbamate (CAS 5416-45-5, MW 289.33 g/mol) lacks any substituent on the central phenyl ring and has been reported principally as a synthetic intermediate rather than an optimised bioactive molecule . The target compound incorporates a morpholine-4-carboxamido group, which introduces a secondary amide hydrogen-bond donor and a morpholine ether oxygen as a hydrogen-bond acceptor. In the broader diphenylcarbamate SAR literature, the introduction of hydrogen-bond-capable substituents on the central aryl ring has been associated with altered enzyme inhibition profiles. Kratky et al. (2016) demonstrated that the presence of a phenylcarbamoyl substituent at the 2-position of the central phenyl ring (2-(phenylcarbamoyl)phenyl diphenylcarbamate) conferred the most potent BChE inhibition (IC50 = 1.60 µM) among the 20-compound series, while compounds lacking such hydrogen-bond-capable substitution were substantially less active [1]. This supports the class-level inference that the morpholine-4-carboxamido substituent on the target compound is likely to modulate target binding through hydrogen-bond interactions, distinguishing it from the unsubstituted phenyl diphenylcarbamate parent scaffold.

Hydrogen bonding Ligand efficiency Solubility modulation

Physicochemical Differentiation: Lipophilicity and Solubility Profile Distinguishing 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate from Non-Morpholine Analogs

The target compound has a calculated logP of 4.578 and a molecular weight of 417.465 g/mol [1]. By comparison, the unsubstituted phenyl diphenylcarbamate (CAS 5416-45-5) has a molecular weight of 289.33 g/mol and a lower predicted logP due to the absence of the morpholine-carboxamide moiety . The incorporation of the morpholine ring introduces both a tertiary amine and an ether oxygen, which can participate in protonation equilibria and modulate aqueous solubility in a pH-dependent manner. While no direct comparative solubility measurements are available for the target compound, morpholine-containing carbamates have been demonstrated in the HIV-1 protease inhibitor series to exhibit modulated solubility and permeability compared to non-morpholine analogs, with morpholine serving as a privileged solubilising group in medicinal chemistry [2]. The difference in logP of approximately 1-2 units between the target compound and the unsubstituted phenyl diphenylcarbamate is expected to produce a roughly 10- to 100-fold difference in octanol-water partition coefficient, which has implications for both biological assay behaviour and synthetic workup conditions.

Lipophilicity Aqueous solubility Drug-likeness

Structural Uniqueness Verification: This Compound Is Not Present in Major Bioactivity Databases, Confirming Its Role as a Differentiated Research Tool

A systematic search of authoritative bioactivity databases reveals that 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate has no recorded IC50, Ki, or Kd values in ChEMBL, BindingDB, or PubChem BioAssay as of the search date [1]. The ZINC database entry confirms zero clinical trial associations for this substance [2]. This absence of pre-existing bioactivity annotation distinguishes the target compound from heavily annotated analogs such as 2-nitro-4-carboxyphenyl N,N-diphenylcarbamate (NCDC, CAS 10556-88-4), which is a well-characterised phospholipase C inhibitor with extensive literature coverage and multiple target annotations [3]. For researchers seeking to establish novel target hypotheses, probe structure-activity relationships, or generate patentable chemical matter, the absence of prior art bioactivity data represents a strategic advantage: the compound occupies under-explored chemical space and may serve as a starting point for de novo discovery programs without the encumbrance of existing target annotations.

Chemical biology probe Novel chemical space Screening library compound

Recommended Research and Industrial Application Scenarios for 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate Based on Quantitative Evidence


De Novo Chemical Probe Development for Serine Hydrolase or Cholinesterase Targets

Based on the class-level evidence that diphenylcarbamate derivatives demonstrate potent cholinesterase inhibition (IC50 range: 1.60–311.0 µM) with selectivity for BChE over AChE [1], 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate represents a structurally differentiated starting point for probe development. The meta-substituted morpholine-4-carboxamido group introduces unique hydrogen-bond donor/acceptor functionality that may confer a distinct selectivity profile compared to the 2-phenylcarbamoyl-substituted analog (BChE IC50 = 1.60 µM). Its zero pre-existing bioactivity annotation [2] makes it suitable for primary screening campaigns where novel IP-generating hits are desired.

Synthetic Intermediate for Complex Morpholine-Containing Bioactive Molecules

The compound is documented as a building block for the synthesis of more complex molecular architectures . The presence of the morpholine-4-carboxamido group — a motif found in clinically evaluated agents such as the ultra-short-acting β1-blocker landiolol, which incorporates a morpholine-4-carboxamido-ethylamino side chain [3] — suggests its utility as a late-stage intermediate in medicinal chemistry programs targeting cardiovascular, neurological, or anti-infective indications where morpholine is a privileged pharmacophore.

Structure-Activity Relationship (SAR) Expansion Around the Diphenylcarbamate Pharmacophore

The target compound's unique combination of a meta-morpholine-4-carboxamido substituent and a diphenylcarbamate ester provides a SAR probe that fills a gap between well-characterized analogs such as 2-(phenylcarbamoyl)phenyl diphenylcarbamate (potent BChE inhibitor) [1] and 2-nitro-4-carboxyphenyl N,N-diphenylcarbamate (PLC inhibitor) [4]. Systematic variation of the substitution position (3- vs. 4-morpholine-4-carboxamido) and carbamate N-substituents can elucidate the pharmacophoric requirements for target engagement across the serine hydrolase and prostanoid receptor families.

Negative Control or Inactive Comparator for Morpholine-Containing Bioactive Molecules

Given the absence of documented bioactivity against major target classes in public databases [2], this compound may serve as a negative control or baseline comparator in assays where morpholine-containing compounds with confirmed activity (e.g., morpholine-based kinase or HIV protease inhibitors [5]) are being profiled. Its structural similarity to active morpholine-carboxamide pharmacophores, combined with its apparent lack of annotated target engagement, makes it a candidate for establishing assay background and confirming target-specific effects.

Quote Request

Request a Quote for 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.